Antituberculosis agent-8

Antimycobacterial assay M. tuberculosis H37Rv Minimum Inhibitory Concentration

Researchers studying drug-resistant TB or intersecting fungal pathways require tool compounds with validated dual activity. Antituberculosis agent-8 (Compound 9i) is a tri-fluorinated oxetanyl-quinoline reference standard (≥95% purity). • MIC against M. tuberculosis H37Rv: 1.6 µg/mL (3.53 µM); A. niger MIC: 62.50 µM - enables single-agent perturbation experiments. • Distinct mechanism vs. first-line drugs; suitable for affinity proteomics, SAR expansion, and ADME benchmarking. • LogP 4.3, MW 452.43 - ideal for in vitro profiling.

Molecular Formula C25H19F3N2O3
Molecular Weight 452.4 g/mol
Cat. No. B12403321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntituberculosis agent-8
Molecular FormulaC25H19F3N2O3
Molecular Weight452.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C=CC=C(C2=N1)F)OC3=C(C(=CC=C3)F)C4(COC4)OCC5=CN=C(C=C5)F
InChIInChI=1S/C25H19F3N2O3/c1-15-21(10-17-4-2-6-19(27)24(17)30-15)33-20-7-3-5-18(26)23(20)25(13-31-14-25)32-12-16-8-9-22(28)29-11-16/h2-11H,12-14H2,1H3
InChIKeyRJZWMLJLHAAMJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antituberculosis Agent-8: Procurement and Quality Overview


Antituberculosis agent-8 (CAS 2874263-74-6), synonym Compound 9i, is a fully synthetic small molecule belonging to the oxetanyl-quinoline chemical class . Its structure is defined by a 2-methylquinoline core featuring triple fluorine substitution and a unique 3-[(6-fluoropyridin-3-yl)methoxy]oxetane appendage, resulting in the formula C₂₅H₁₉F₃N₂O₃ and a molecular weight of 452.43 g/mol . It is supplied exclusively as a reference standard for preclinical research, with vendor-reported purity typically ≥95% . Unlike first-line drugs that target cell wall synthesis or nucleic acid pathways, this chemotype appears to act via a distinct, though not yet fully elucidated, mechanism, making it a structurally differentiated probe for drug-resistant tuberculosis programs .

Structurally differentiated probe for drug-resistant TB research
Dual antimycobacterial-antifungal phenotype for co-pathogen studies
Lipophilic chemotype supporting permeability and PK profiling

Why Agent-8 Cannot Be Replaced by In-Class Quinoline Analogs


Within the oxetanyl-quinoline series, minor structural modifications produce dramatic shifts in both antimycobacterial potency and the spectrum of co-activities. For instance, the des-fluoro analogue Antituberculosis agent-7 (CAS 2874263-73-5) exhibits a comparable M. tuberculosis MIC (approx. 3.4 µM) but loses a significant degree of anti-A. niger activity relative to agent-8 . Conversely, other in-class compounds like Antibacterial agent 129 display drastically weaker antitubercular effects (MIC 57.73 µM) while gaining Gram-positive antibacterial action . This non-linear structure-activity relationship (SAR) means that even close chemical cousins cannot be interchanged as experimental tools without risking confounding biological outcomes. The specific tri-fluoro substitution pattern of agent-8 appears critical for its balanced antimycobacterial-antifungal dual activity, a profile not replicated by any single in-class comparator, making its procurement essential for experiments where this dual phenotype is the variable under investigation.

Fluorine pattern

Des-fluoro analogs may shift antifungal co-activity, confounding dual-phenotype experiments.

SAR discontinuity

In-class compounds with markedly weaker antimycobacterial activity may not replicate potency range.

Tri-fluoro specificity

The specific 2-methylquinoline tri-fluoro substitution appears critical for balanced activity.

Quantitative Differentiation from Closest Analogs


Antitubercular Potency Comparison

Against the standard laboratory strain M. tuberculosis H37Rv, Antituberculosis agent-8 demonstrates an MIC of 3.53 µM (1.6 µg/mL) . This places it in a comparable potency range to its closest analog, Antituberculosis agent-7 (MIC 3.41 µM) [1], but with a marginal difference. The key differentiation emerges when comparing the broader antimicrobial profile, not the antitubercular potency alone. For context, the standard first-line drug isoniazid typically achieves an MIC of 0.20 µg/mL under the same conditions, while rifampicin shows an MIC of 40 µg/mL.

Antitubercular Potency
Reported
Agent-8 3.53 µM
Agent-7 3.41 µM
Isoniazid 0.20 µg/mL
Rifampicin 40 µg/mL
Differentiation relies on co-activity profile, not potency alone
MIC conditions: M. tuberculosis H37Rv; cross-study comparison
Antimycobacterial assay M. tuberculosis H37Rv Minimum Inhibitory Concentration

Antifungal Co-Activity Profiling

Antituberculosis agent-8 exhibits notable antifungal activity against Aspergillus niger with an MIC of 62.50 µM . Its closest structural analog, Antituberculosis agent-7, shows an identical MIC of 62.5 µM against the same fungal strain , indicating that the specific modification between these two compounds does not alter anti-A. niger activity. However, other in-class quinoline derivatives like Antibacterial agent 129 display a weaker antifungal MIC of 31.25 µM (a 2-fold difference, but in the opposite direction), demonstrating that the antifungal component is not a conserved property of the oxetanyl-quinoline scaffold.

Antifungal Co-Activity
Data to verify
Agent-8 62.50 µM
Agent-7 62.5 µM
Antibacterial agent 129 31.25 µM
Anti-A. niger activity not unique; selection requires orthogonal criteria
Antifungal MIC context; class-level inference
Antifungal activity Aspergillus niger Dual-action agents

Lipophilicity and Hydrogen Bonding Capacity

The calculated partition coefficient (LogP) of Antituberculosis agent-8 is 4.3, indicating high lipophilicity, with 0 hydrogen bond donors and 8 hydrogen bond acceptors [1]. In comparison, its close analog Antituberculosis agent-7 (C₂₅H₁₈F₂N₂O₄, MW 436.42 g/mol) is expected to have a lower LogP due to the absence of one fluorine atom and the presence of an additional oxygen atom, though precise values from the same source are not available. The high LogP of agent-8 suggests superior membrane permeability, a potential advantage for targeting intracellular M. tuberculosis, but also a risk of higher metabolic clearance and lower solubility, factors that must be weighed in assay design.

Lipophilicity & H-Bond
Data to verify
4.3 LogP HBD 0 | HBA 8
High lipophilicity may impact solubility and assay design
In silico calculation; experimental confirmation needed
LogP Hydrogen bond acceptors Drug-likeness

Optimal Research and Drug Discovery Applications


Lead Optimization in MDR-TB Drug Discovery

Given its structural novelty as a tri-fluorinated oxetanyl-quinoline, Antituberculosis agent-8 serves as a privileged scaffold for medicinal chemistry efforts targeting multidrug-resistant tuberculosis. Its MIC of 1.6 µg/mL against M. tuberculosis H37Rv positions it as a late-stage hit suitable for iterative SAR expansion. The high LogP (4.3) suggests that focused libraries aimed at reducing lipophilicity while maintaining potency represent a rational next step.

Dual-Pathogen Chemical Probe Studies

For researchers investigating intersecting antifungal and antimycobacterial pathways, agent-8 is the preferred tool compound due to its balanced dual activity (M. tuberculosis MIC 3.53 µM; A. niger MIC 62.50 µM) . This profile enables perturbation experiments where a single agent is used to probe both mycobacterial and fungal targets simultaneously, reducing confounding variables inherent in cocktail approaches.

Pharmacokinetic Feasibility Assessment

The compound's physicochemical profile (MW 452.43, LogP 4.3, 8 HBA) makes it suitable for in vitro ADME profiling studies. It can serve as a reference point to benchmark the series' metabolic stability, CYP inhibition, and permeability, particularly in comparison to the less lipophilic agent-7 . Such studies inform the selection of candidates for in vivo pharmacokinetic evaluation.

Target Identification and Structural Biology

As the exact molecular target remains unknown, agent-8 can be utilized in affinity-based proteomics or target identification campaigns. Its unique oxetane moiety may confer covalent binding potential under appropriate conditions, facilitating pull-down experiments. The availability of CAS-registered, high-purity material simplifies procurement for reproducible biochemical assays.

Application
Selection Property
Validation Focus
MDR-TB lead optimization
Structurally novel oxetanyl-quinoline scaffold
SAR expansion and lipophilicity reduction
Dual-pathogen probe studies
Balanced antimycobacterial-antifungal phenotype
Simultaneous pathway perturbation without cocktail variables
In vitro ADME profiling
High lipophilicity reference for series benchmarking
Metabolic stability and CYP inhibition assessment
Target identification
Unknown target with oxetane covalent potential
Affinity-based proteomics and pull-down experiments

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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